molecular formula C4H11BrSi B098641 (Bromomethyl)trimethylsilane CAS No. 18243-41-9

(Bromomethyl)trimethylsilane

Cat. No. B098641
CAS RN: 18243-41-9
M. Wt: 167.12 g/mol
InChI Key: ACAUYCZBWABOLI-UHFFFAOYSA-N
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Description

(Bromomethyl)trimethylsilane is a chemical compound that is used in various organic synthesis processes. It is known for its reactivity and serves as a building block in the synthesis of more complex molecules. The compound is characterized by the presence of a bromomethyl group attached to a trimethylsilyl group, which imparts unique physical and chemical properties that are exploited in synthetic chemistry.

Synthesis Analysis

The synthesis of compounds related to (bromomethyl)trimethylsilane often involves the use of lithium reagents. For instance, bis(trimethylsilyl)bromomethyllithium reacts with aldehydes to yield α-bromovinyltrimethylsilanes, which are useful intermediates in organic synthesis . Another related compound, hexakis(trimethylsilyl)disilane, can be synthesized through the reaction of tris(trimethylsilyl)silyllithium with 1,2-dibromoethane . These methods demonstrate the versatility of trimethylsilyl-containing compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of (bromomethyl)trimethylsilane derivatives can be complex, and their characterization often involves advanced spectroscopic techniques. For example, a novel (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo annulene was characterized using NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . Theoretical methods such as density functional theory (DFT) are also employed to determine optimized structure parameters and compare them with experimental data .

Chemical Reactions Analysis

(Bromomethyl)trimethylsilane and its derivatives participate in a variety of chemical reactions. For instance, 3-bromo-2-trimethylsilyl-1-propene reacts with electrophiles in the presence of zinc to yield functionalized vinylsilanes . The reactivity of (bromomethyl)trimethylsilane with strong acids like fluorosulfonic acid has been studied, revealing a stepwise cleavage of alkyl groups from the silicon atom . These reactions highlight the reactivity of the bromomethyl and trimethylsilyl groups in different chemical environments.

Physical and Chemical Properties Analysis

The physical and spectral properties of trimethylsilyl compounds are of significant interest. Hexakis(trimethylsilyl)disilane, a related compound, has been studied for its physical and spectral properties, which include its reactivity towards lithium and methyllithium, leading to cleavage of the Si-Si bond . The electronic properties, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) of related compounds are also investigated to understand their reactivity and stability .

Scientific Research Applications

Chemical Reactions and Cleavage

  • (Bromomethyl)trimethylsilane undergoes stepwise cleavage when reacting with strong acids like fluorosulfonic acid, showing exclusive methyl cleavage initially. This reaction is important in understanding the behavior of alkyl groups in organometallic chemistry (Harbordt & O'brien, 1976).

Material Science Applications

  • Trimethylsilane compounds, similar to (Bromomethyl)trimethylsilane, are used in depositing dielectric thin films for semiconductor technology. They are particularly effective in creating low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, crucial for advanced device interconnection schemes (Loboda, 1999).

Synthesis of Organic Compounds

  • The compound plays a role in the synthesis of various organic compounds. For instance, its reaction with lithium metal results in the formation of trans-bis(trimethylsilyl)ethylene, demonstrating efficient conversion to lithium reagents (Husk & Velitchko, 1973).
  • It is used in Grignard syntheses for protecting terminal ethynyl groups. This method is effective in preparing compounds with specific functional groups and has been used in synthesizing a variety of organometallic compounds (Eaborn, Thompson, & Walton, 1967).

Catalysis and Coupling Reactions

  • Trimethylsilane-based compounds are used in gold-catalyzed oxidative coupling reactions with arylsilanes, demonstrating their effectiveness in intramolecular electrophilic aromatic substitution mechanisms (Brenzovich, Brazeau, & Toste, 2010).
  • (Bromomethyl)trimethylsilane is highly selective for P–O silyldealkylation in mixed carboxylate–phosphonate alkyl esters, useful for preparing various phosphonates (McKenna & Schmidhuser, 1980).

Synthesis of Alkoxymethylsilanes

  • Bromination of (methoxymethyl)trimethylsilane followed by alcohol substitution is a novel method to synthesize alkoxymethylsilanes. This method is significant for the formation of acetals and subsequent chemical reactions (Suga, Miyamoto, Watanabe, & Yoshida, 1999).

Safety And Hazards

(Bromomethyl)trimethylsilane is a highly flammable liquid and vapor. It causes severe skin burns and eye damage . Safety measures should be taken to avoid breathing its mist, gas, or vapors. It should not come into contact with skin or eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

bromomethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11BrSi/c1-6(2,3)4-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAUYCZBWABOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066344
Record name Silane, (bromomethyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Bromomethyl)trimethylsilane

CAS RN

18243-41-9
Record name (Bromomethyl)trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18243-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, (bromomethyl)trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018243419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (bromomethyl)trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, (bromomethyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
JL Speier - Journal of the American Chemical Society, 1951 - ACS Publications
listed in Table V were found. methylchlorosuanes. Ihe halogen is essential on Discussion.-The chlorination of chloromethyl- silico" if the effect is to be noted. Probably other …
Number of citations: 78 pubs.acs.org
A Sekiguchi, W Ando - The Journal of Organic Chemistry, 1979 - ACS Publications
The reactions of carbonyl compounds with (chloromethyl) trimethylsilane in thepresence of triphenylphosphine gave terminal olefins in high yields. In the reactions of carbonyl …
Number of citations: 34 pubs.acs.org
EA Sans - 1981 - search.proquest.com
N® R 3 SiCH2X-----► this attack. Path a represents loss of the halomethyl anion. Path b illustrates migration of a substituent from silicon to carbon with expulsion of halide ion. The …
Number of citations: 3 search.proquest.com
A Tognarelli - 1967 - search.proquest.com
A series of carbon functional organosilanes have been prepared and their nuclear magnetic resonance and mass spectra recorded. Some of these silanes have been attacked by …
Number of citations: 0 search.proquest.com
RL Kreeger - 1976 - search.proquest.com
… to shed more light on the properties of tri-methylsilylcarbene (2) and its formation by alpha-elimination processes, attempts were made to generate 2 from bromomethyl-trimethylsilane (1…
Number of citations: 4 search.proquest.com
CM Harbordt, DH O'Brien - Journal of Organometallic Chemistry, 1976 - Elsevier
The stepwise cleavage of alkyl groups from (bromomethyl)trimethylsilane and (iodomethyl)trimethylsilane by fluorosulfonic acid has been studied with proton magnetic resonance. …
Number of citations: 11 www.sciencedirect.com
K Yamamoto, K Nakanishi, M Kumada - Journal of Organometallic …, 1967 - Elsevier
The reaction of two (organosilyl)methylmagnesium chlorides, R(CH 3 2 SiCH 2 MgCl (R = CH 3 and C 6 H 5 ), with silver chloride and with silver bromide in diethyl ether has been …
Number of citations: 20 www.sciencedirect.com
JM Allen III - 1991 - search.proquest.com
Aryl (bromomethyl) diphenylsilanes (1) and aryl (iodomethyl) diphenylsilanes (2) react with fluoride or methoxide ions by attack on silicon with rearrangement and displacement of …
Number of citations: 2 search.proquest.com
DC Noller, HW Post - The Journal of Organic Chemistry, 1952 - ACS Publications
… bromomethyltrimethylsilane. In these compounds, “R” is ethyl, «-propyl, isopropyl, «-butyl, isobutyl, ¿er ¿-butyl, «-amyl, isoamyl, and benzyl. Trimethylsilylmethyl mercaptan has been …
Number of citations: 25 pubs.acs.org
JW Wilt, FG Belmonte, PA Zieske - Journal of the American …, 1983 - ACS Publications
A study of the reduction of halosilanes with organotin hydrides is described. The free radical chain mechanism indicated by the results obtained parallels that known for the comparable …
Number of citations: 52 pubs.acs.org

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